molecular formula C16H18N8O3S B2820589 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one CAS No. 898414-71-6

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one

Cat. No.: B2820589
CAS No.: 898414-71-6
M. Wt: 402.43
InChI Key: NVCUHLFOQYVMDL-UHFFFAOYSA-N
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Description

This compound features a fused [1,2,4]triazolo[4,3-a][1,3,5]triazine core substituted with ethylamino groups at positions 5 and 5. A sulfanyl (-S-) bridge at position 3 connects to a 1-(4-nitrophenyl)ethanone moiety. The 4-nitrophenyl group introduces strong electron-withdrawing effects, influencing electronic properties and reactivity.

Properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-1-(4-nitrophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N8O3S/c1-3-17-13-19-14(18-4-2)23-15(20-13)21-22-16(23)28-9-12(25)10-5-7-11(8-6-10)24(26)27/h5-8H,3-4,9H2,1-2H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVCUHLFOQYVMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N8O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol or dioxane, and bases like sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation could lead to the formation of nitroso or nitro derivatives .

Scientific Research Applications

The compound features a triazolo-triazine core structure which is known for its biological activity. The presence of the sulfanyl group and the nitrophenyl substituent enhances its chemical reactivity and potential interactions with biological targets.

Medicinal Chemistry

The compound has shown promise in the development of new pharmaceuticals, particularly as a lead compound for designing drugs targeting various diseases. Its structure allows it to interact with specific enzymes and receptors, potentially modulating their activity.

Case Study: Anticancer Activity

Research has indicated that derivatives of triazolo-triazine compounds exhibit anticancer properties. A study demonstrated that similar compounds could inhibit tumor growth in vitro, suggesting that this compound may have similar effects due to its structural analogies .

Agricultural Science

In agricultural research, compounds like this are being explored as potential eco-friendly pesticides. Their ability to interact with biological systems makes them candidates for developing botanical pesticides that could reduce reliance on conventional chemicals.

Case Study: Pesticidal Properties

A study on triazole derivatives highlighted their effectiveness against specific pests while being less harmful to beneficial insects. This aligns with the ongoing search for sustainable pest management solutions .

Materials Science

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials with specific properties. Its application in creating polymers or nanomaterials is currently being investigated.

Case Study: Polymer Synthesis

Research into polymers derived from triazolo-triazine compounds has shown enhanced thermal stability and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The triazolo-triazine core can bind to active sites on enzymes, inhibiting their activity. The nitrophenyl group may also play a role in binding interactions, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The compound’s structural analogs share triazole/triazine cores but differ in substituents and appended functional groups, leading to distinct physicochemical and biological behaviors. Key comparisons include:

Compound Core Structure Substituents Key Functional Groups Synthetic Route
Target Compound [1,2,4]triazolo[4,3-a][1,3,5]triazine 5,7-bis(ethylamino); 3-sulfanyl linked to 1-(4-nitrophenyl)ethanone Nitrophenyl, ethanone, sulfanyl Likely via triazole-triazine intermediate + α-halogenated ketone
Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate (9b) 1,2,3-triazole + 1,3,4-thiadiazole Methylphenyltriazole, phenylthiadiazole Thiadiazole, ester Hydrazine carbodithioate + α-halogenated ketone in ethanolic triethylamine
2-(5-(4-(Phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone 1,2,4-triazole Phenylsulfonyl, 2,4-difluorophenyl, phenylethanone Sulfonyl, fluorophenyl, ethanone Triazole + α-halogenated ketone in sodium ethoxide/ethanol
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide [1,2,4]triazolo[4,3-a][1,3,5]triazine 5,7-bis(ethylamino); 3-sulfanyl linked to N-(3-methoxyphenyl)acetamide Methoxyphenyl, acetamide Unclear, but likely analogous thiol-alkylation with acetamide precursor

Research Findings

  • Bioactivity Potential: Triazole-triazine hybrids are frequently explored for antimicrobial and anticancer activities.
  • Structure-Activity Relationships (SAR) :
    • Nitrophenyl vs. Methoxyphenyl : Nitro groups may enhance cytotoxicity (via redox cycling), whereas methoxy groups could reduce toxicity and improve pharmacokinetics .
    • Sulfanyl Linkers : The -S- bridge in all compounds facilitates conjugation, but its orientation affects steric hindrance and target binding .

Biological Activity

The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(4-nitrophenyl)ethan-1-one is a novel synthetic derivative that has garnered attention due to its potential biological activities. This article aims to explore its biological activity based on available research findings and data.

The molecular formula for this compound is C18H21N7O3SC_{18}H_{21}N_7O_3S, with a molecular weight of approximately 415.5 g/mol. The structure features a triazole core which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that triazole derivatives often exhibit significant antimicrobial properties. For instance, compounds with similar triazole structures have shown activity against various bacterial strains. A study highlighted that derivatives of [1,2,4]triazolo[1,5-a][1,3,5]triazine demonstrated effective antibacterial activity with varying minimum inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Target Organism
Compound A16Staphylococcus aureus
Compound B32Escherichia coli
Compound C8Pseudomonas aeruginosa

Anticancer Activity

The anticancer potential of triazole-containing compounds has been documented in various studies. For example, derivatives similar to the compound have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). A notable finding was that certain triazole derivatives exhibited IC50 values in the low micromolar range, indicating promising anticancer activity .

Cell LineIC50 (µM)Reference
MCF-727.3
HCT-1166.2

Antiviral Activity

Triazole derivatives have also been studied for their antiviral properties. Compounds with similar structures have shown efficacy against viral infections by inhibiting viral replication mechanisms. Preliminary studies suggest that the compound may possess similar antiviral properties but require further investigation to confirm these effects .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Adenosine Receptors : Some related compounds have shown selective antagonism towards adenosine receptors, particularly A2A subtype, which is crucial in various physiological processes including inflammation and cancer progression .
  • Protein Interactions : Docking studies suggest that the compound may bind effectively to target proteins involved in cellular signaling pathways associated with cancer and infection .

Case Studies

One study involving a series of triazole derivatives explored their efficacy in rodent models of disease. The results indicated that certain compounds exhibited significant therapeutic effects at doses as low as 3 mg/kg when administered orally . This highlights the potential for developing new therapeutic agents based on the structure of the compound .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including acylation of a triazolo-triazine derivative with a nitrophenyl acetic acid moiety under controlled conditions . Key optimizations include:
  • Solvent selection : Absolute ethanol or dimethylformamide (DMF) for solubility and reactivity .
  • Catalysts : Triethylamine or glacial acetic acid to facilitate acylation .
  • Purification : Column chromatography with gradient elution (e.g., EtOAc/light petroleum) to isolate high-purity products .
  • Example: Refluxing at 60°C for 3 hours improved intermediate yields by 15% in analogous triazolo-triazine syntheses .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1666 cm⁻¹, C=N at ~1603 cm⁻¹) .
  • ¹H NMR : Confirms substituent integration (e.g., ethylamino protons at δ 1.19–2.89 ppm, aromatic protons from nitrophenyl at δ 6.78–8.14 ppm) .
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • TLC monitoring : Ensures reaction completion (e.g., EtOAc/light petroleum solvent systems) .

Q. How can researchers screen for biological activity in early-stage studies?

  • Methodological Answer :
  • In vitro assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity via MTT assays .
  • Enzyme inhibition : Target kinases or microbial enzymes (e.g., CYP450) to assess binding affinity .
  • Docking studies : Predict interactions with biological targets (e.g., triazole-triazine core binding to ATP pockets) .

Advanced Research Questions

Q. What reaction mechanisms govern the formation of the triazolo-triazine core in this compound?

  • Methodological Answer : The core forms via cyclocondensation of ethylenediamine derivatives with nitriles or amidines under acidic conditions. Computational studies (DFT) suggest:
  • Nucleophilic attack : Ethylamino groups activate the triazine ring for sulfanyl substitution .
  • Electrophilic aromatic substitution : Nitrophenyl groups orient via directing effects (meta/para) during acylation .
  • Example: Analogous compounds show rate-limiting steps at the triazole ring closure, requiring precise pH control (pH 6–7) .

Q. How do structural modifications (e.g., nitro vs. bromo substituents) impact bioactivity?

  • Methodological Answer : Substituent effects are evaluated via structure-activity relationship (SAR) studies :
SubstituentBiological ActivityReference
4-NitrophenylEnhanced kinase inhibition (IC₅₀ = 1.2 µM)
4-BromophenylReduced solubility but improved antimicrobial activity
  • Key Insight : Nitro groups increase electrophilicity, enhancing interactions with cysteine residues in target enzymes .

Q. How can researchers resolve contradictions in solubility data across studies?

  • Methodological Answer : Contradictions arise from solvent polarity and measurement techniques. A standardized protocol includes:
  • Solvent systems : Test in DMSO (polar) vs. chloroform (nonpolar) .
  • Hansen solubility parameters : Calculate via group contribution methods to predict compatibility .
  • Example: Discrepancies in ethanol solubility (5–20 mg/mL) were resolved using controlled temperature (25°C ± 1) .

Q. What strategies validate the environmental stability of this compound?

  • Methodological Answer : Follow OECD guidelines for environmental fate studies:
  • Photodegradation : Expose to UV light (λ = 254 nm) and monitor by HPLC .
  • Hydrolysis : Test at pH 4, 7, and 9 to simulate natural conditions .
  • Ecotoxicology : Use Daphnia magna or algal models to assess LC₅₀ values .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Structural Analogues

CompoundSubstituentActivity (IC₅₀)Reference
4-Nitrophenyl derivativeNitro1.2 µM (Kinase)
4-Bromophenyl derivativeBromo8.5 µM (Antimicrobial)
Benzodioxole derivativeBenzodioxole3.7 µM (Anticancer)

Q. Table 2. Optimized Reaction Conditions for Key Steps

StepSolventCatalystTemperatureYield
AcylationDMFTriethylamine60°C75%
CyclizationEthanolGlacial Acetic AcidReflux82%

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